molecular formula C6H10O5 B3429959 2-Deoxy-scyllo-inosose CAS No. 78963-40-3

2-Deoxy-scyllo-inosose

Cat. No.: B3429959
CAS No.: 78963-40-3
M. Wt: 162.14 g/mol
InChI Key: GZYCZKBRQBKGJW-FSZQNWAESA-N
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Mechanism of Action

Target of Action

The primary target of 2-Deoxy-scyllo-inosose (2DOI) is the enzyme this compound synthase (DOIS) . DOIS is a key enzyme in the biosynthesis of clinically important aminoglycoside antibiotics . It catalyzes the formation of 2DOI from D-glucose-6-phosphate .

Mode of Action

2DOI is constructed from D-glucose-6-phosphate (G6P) by DOIS with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . The presence of Co2+ is essential for the enzyme activity, but Zn2+ is totally inhibitory .

Biochemical Pathways

2DOI is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin . It is biosynthesized from D-glucose 6-phosphate (G6P) by DOIS, which belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway .

Pharmacokinetics

It is known that the compound is produced in microorganisms through enzymatic reactions . The production of 2DOI can be enhanced in metabolically engineered strains of Bacillus subtilis .

Result of Action

The production of 2DOI leads to the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics are clinically important and have a wide range of applications in treating bacterial infections.

Action Environment

The production of 2DOI is influenced by the metabolic environment of the producing microorganisms . For instance, the expression of a natural btrC gene, encoding DOIS in butirosin-producing Bacillus circulans, in the heterologous host Bacillus subtilis, generated approximately 2.3 g/L DOI . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .

Biochemical Analysis

Biochemical Properties

2-Deoxy-scyllo-inosose plays a crucial role in biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase, which requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor . This enzyme catalyzes the conversion of D-glucose 6-phosphate to this compound through a series of reactions involving carbocycle formation . The compound interacts with various enzymes and proteins, including polyphosphate glucokinase, which produces glucose 6-phosphate from D-glucose and polyphosphate . These interactions are essential for the efficient synthesis of this compound and its subsequent conversion to aminoglycoside antibiotics .

Cellular Effects

This compound influences various cellular processes, particularly in microorganisms that produce aminoglycoside antibiotics. It affects cell function by participating in the biosynthesis of these antibiotics, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of this compound in the biosynthetic pathway can lead to the production of antibiotics that inhibit protein synthesis in target bacteria, thereby affecting their growth and survival . Additionally, the compound’s role in the production of aromatic compounds can influence metabolic pathways and cellular functions related to the synthesis of these compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from D-glucose 6-phosphate by the enzyme this compound synthase . This enzyme catalyzes a multistep reaction that includes the formation of a carbocycle, which is a key intermediate in the biosynthesis of aminoglycoside antibiotics . The enzyme’s activity is dependent on the presence of NAD+ as a cofactor, which facilitates the oxidation-reduction reactions necessary for the conversion of D-glucose 6-phosphate to this compound . The compound can also interact with other enzymes in the biosynthetic pathway, leading to the production of various aminoglycoside antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound can be synthesized efficiently in one-pot enzymatic reactions, with nearly full conversion of D-glucose to this compound in the presence of polyphosphate . The stability of the compound and its long-term effects on cellular function can vary depending on the experimental conditions and the presence of other biomolecules . In vitro and in vivo studies have demonstrated that this compound can be a stable intermediate in the biosynthesis of aminoglycoside antibiotics, but its stability may be influenced by factors such as temperature, pH, and the presence of other enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound is involved in the biosynthesis of aminoglycoside antibiotics, which can have toxic or adverse effects at high doses . For example, aminoglycoside antibiotics can cause nephrotoxicity and ototoxicity in animals and humans when administered at high doses . Therefore, it is important to consider the potential toxic effects of this compound and its derivatives when studying their dosage effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics . The compound is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase, which belongs to the 3-dehydroquinate synthase family in the shikimate pathway . This pathway is responsible for the production of various aromatic compounds and is essential for the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . The compound interacts with enzymes such as polyphosphate glucokinase and other enzymes in the shikimate pathway, which are crucial for its synthesis and subsequent conversion to antibiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function in biochemical reactions. The compound is transported within cells by specific transporters and binding proteins that facilitate its movement to the appropriate cellular compartments . For example, polyphosphate glucokinase produces glucose 6-phosphate from D-glucose and polyphosphate, which is then converted to this compound by this compound synthase . The localization and accumulation of the compound within cells can influence its activity and function in the biosynthesis of aminoglycoside antibiotics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function in biochemical reactions. The compound is localized in specific cellular compartments where it interacts with enzymes and other biomolecules involved in its synthesis and conversion to aminoglycoside antibiotics . For example, this compound synthase is localized in the cytoplasm, where it catalyzes the conversion of D-glucose 6-phosphate to this compound . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCZKBRQBKGJW-FSZQNWAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243676
Record name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78963-40-3
Record name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78963-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-scyllo-inosose
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2-Deoxy-scyllo-inosose
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2-Deoxy-scyllo-inosose
Reactant of Route 4
2-Deoxy-scyllo-inosose
Reactant of Route 5
2-Deoxy-scyllo-inosose
Reactant of Route 6
2-Deoxy-scyllo-inosose

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